molecular formula C16H20N2O4S B2354606 Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 342887-79-0

Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2354606
CAS No.: 342887-79-0
M. Wt: 336.41
InChI Key: WWBPWEQOGJREGN-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thieno[2,3-c]pyridine class, which is known for its diverse biological and chemical properties[_{{{CITATION{{{_1{Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno2,3 .... The presence of acetyl, cyclopropanecarboxamido, and carboxylate functional groups makes it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with amines under acidic conditions. The acetyl and cyclopropanecarboxamido groups are then introduced through subsequent acylation and amidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include other thieno[2,3-c]pyridine derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological and chemical properties, making them suitable for different applications.

Comparison with Similar Compounds

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate

  • Ethyl 6-methoxyindole-2-carboxylate

  • Other thieno[2,3-c]pyridine derivatives with different substituents

Properties

IUPAC Name

ethyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-22-16(21)13-11-6-7-18(9(2)19)8-12(11)23-15(13)17-14(20)10-4-5-10/h10H,3-8H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBPWEQOGJREGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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